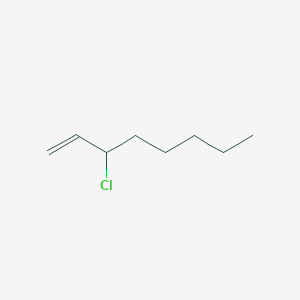
1-Octene, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octene, 3-chloro- is an organic compound with the molecular formula C8H15Cl. It is an alkene with a chlorine atom attached to the third carbon in the chain. This compound is part of the family of chlorinated alkenes, which are known for their reactivity and usefulness in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Octene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-octene with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the third carbon position.
Another method involves the use of Grignard reagents. For example, allylmagnesium bromide can be reacted with 1-bromo-3-chloropropane to produce 1-octene, 3-chloro- under specific conditions .
Industrial Production Methods
In industrial settings, the production of 1-octene, 3-chloro- often involves the use of large-scale chlorination reactors where 1-octene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Octene, 3-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-octene, 3-chloro- to 1-octene or other derivatives by removing the chlorine atom.
Substitution: The chlorine atom in 1-octene, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted alkenes.
Aplicaciones Científicas De Investigación
1-Octene, 3-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of chlorinated alkenes on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-octene, 3-chloro- exerts its effects depends on the specific reaction it undergoes. In general, the chlorine atom in the molecule makes it more reactive towards nucleophiles and electrophiles. The double bond in the alkene also provides a site for various addition reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Octene: An alkene with the formula C8H16, used in the production of polyethylene and other polymers.
3-Chloro-1-butene: A shorter chain chlorinated alkene with similar reactivity.
1-Hexene, 3-chloro-: Another chlorinated alkene with a shorter carbon chain.
Uniqueness
1-Octene, 3-chloro- is unique due to its specific structure, which combines the reactivity of a chlorinated alkene with the properties of a longer carbon chain. This makes it particularly useful in applications requiring both reactivity and hydrophobicity.
Propiedades
Número CAS |
42886-42-0 |
|---|---|
Fórmula molecular |
C8H15Cl |
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
3-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-7-8(9)4-2/h4,8H,2-3,5-7H2,1H3 |
Clave InChI |
MTROFQOXRRQZST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


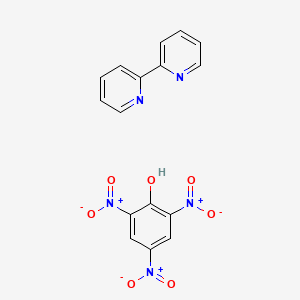

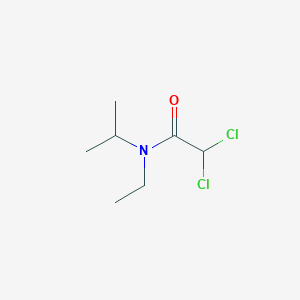

![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
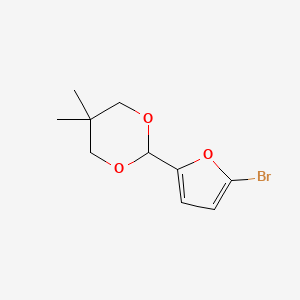
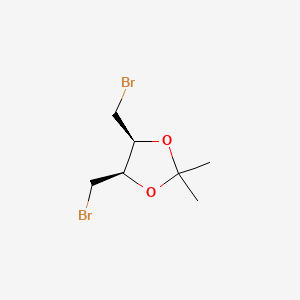
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

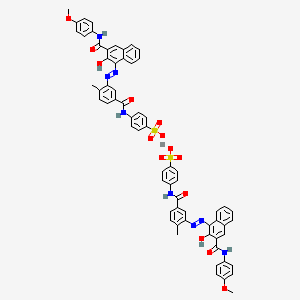
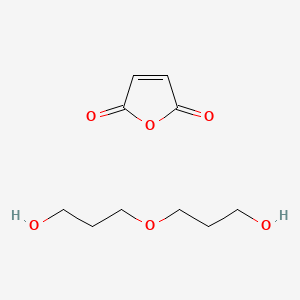
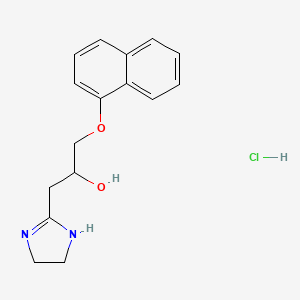
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
